(R)-1-(5-Bromo-2-fluorophenyl)pentan-1-amine
Description
(R)-1-(5-Bromo-2-fluorophenyl)pentan-1-amine is a chiral amine featuring a pentyl chain attached to a substituted phenyl ring with bromo (5-position) and fluoro (2-position) groups. The R-configuration at the stereogenic center is critical for its interaction with biological targets, such as enzymes or receptors, where enantioselectivity plays a role .
Properties
Molecular Formula |
C11H15BrFN |
|---|---|
Molecular Weight |
260.15 g/mol |
IUPAC Name |
(1R)-1-(5-bromo-2-fluorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H15BrFN/c1-2-3-4-11(14)9-7-8(12)5-6-10(9)13/h5-7,11H,2-4,14H2,1H3/t11-/m1/s1 |
InChI Key |
FFSOGBGFBCNUKE-LLVKDONJSA-N |
Isomeric SMILES |
CCCC[C@H](C1=C(C=CC(=C1)Br)F)N |
Canonical SMILES |
CCCCC(C1=C(C=CC(=C1)Br)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Bromo-2-fluorophenyl)pentan-1-amine typically involves the following steps:
Bromination and Fluorination: The phenyl ring is first brominated and fluorinated using appropriate reagents such as bromine and a fluorinating agent.
Formation of the Pentan-1-amine Chain: The pentan-1-amine chain is then attached to the substituted phenyl ring through a series of reactions, which may include nucleophilic substitution and reductive amination.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
®-1-(5-Bromo-2-fluorophenyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(5-Bromo-2-fluorophenyl)pentan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. The presence of halogen atoms on the phenyl ring can influence its biological activity, making it a candidate for drug development.
Industry
In the industrial sector, ®-1-(5-Bromo-2-fluorophenyl)pentan-1-amine can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications.
Mechanism of Action
The mechanism of action of ®-1-(5-Bromo-2-fluorophenyl)pentan-1-amine depends on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other proteins, influencing biological pathways and processes.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The positions of halogen substituents significantly influence electronic and steric properties:
- Target Compound : 5-Bromo-2-fluorophenyl group. Bromine (electron-withdrawing) at the para position relative to the amine and fluorine (moderately electron-withdrawing) at the ortho position creates a polarized aromatic system.
- 1-(5-Bromo-2-fluorophenyl)ethanone (CAS 198477-89-3): The ketone group instead of an amine alters reactivity and hydrogen-bonding capacity, making it more suitable as an intermediate in synthesis rather than a bioactive molecule .
Table 1: Substituent Effects on Key Analogs
| Compound | Substituent Positions | Functional Group | Key Properties |
|---|---|---|---|
| Target Compound | 5-Br, 2-F | Amine (R) | High lipophilicity, chiral center |
| (R)-1-(3-Bromo-5-fluorophenyl)... | 3-Br, 5-F | Amine (R) | Reduced steric hindrance |
| 1-(5-Bromo-2-fluorophenyl)ethanone | 5-Br, 2-F | Ketone | Synthetic intermediate |
Chain Length and Lipophilicity
The pentyl chain in the target compound enhances lipophilicity (logP ~3.5 estimated), favoring membrane permeability compared to shorter-chain analogs:
Table 2: Chain Length Impact
| Compound | Chain Length | logP (Estimated) | Bioavailability Considerations |
|---|---|---|---|
| Target Compound | Pentyl | ~3.5 | High BBB penetration |
| KH-96321 | Propyl | ~1.8 | Improved aqueous solubility |
| KH-96320 | Pentyl | ~3.2 | Lower polarity vs. target |
Ring System Variations
Replacing the phenyl ring with heterocycles or bicyclic frameworks alters binding profiles:
Stereochemical Considerations
The R-configuration is conserved in analogs like KH-96320 and KH-96321. Enantiomeric purity (>95% in commercial samples) is critical, as S-enantiomers may exhibit antagonistic effects or toxicity .
Biological Activity
(R)-1-(5-Bromo-2-fluorophenyl)pentan-1-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the molecular formula C₁₁H₁₄BrF and a molecular weight of approximately 260.15 g/mol. Its structure includes a pentan-1-amine backbone with a phenyl ring substituted with bromine and fluorine atoms. These halogen substitutions significantly influence its chemical reactivity and biological interactions, making it an attractive candidate for pharmacological research.
Preliminary studies suggest that this compound may interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction could influence mood and behavior, similar to other amines with analogous structures. The presence of halogens may enhance binding affinity to these receptors, which is crucial for its potential therapeutic effects.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Neurotransmitter Modulation : The compound's interactions with serotonin and dopamine receptors suggest potential applications in treating mood disorders.
- Antidepressant Properties : Compounds with similar structures have shown antidepressant-like effects in preclinical models, indicating that this compound could exhibit similar activity.
- Cytotoxicity : Some studies have indicated that derivatives of this compound may possess cytotoxic properties against cancer cell lines, warranting further investigation into its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 1-(2-Fluorophenyl)propan-1-amine | Fluorophenyl group, propanamine backbone | Potential antidepressant activity |
| 4-Bromo-N-(3-chlorophenyl)butanamide | Brominated aromatic ring, butanamide | Analgesic properties |
| 1-(4-Bromophenyl)butan-1-amine | Brominated phenyl group | Antipsychotic potential |
| 2-(4-Fluorophenyl)propan-2-amines | Fluorinated phenyl group | Exhibits anti-inflammatory effects |
The specific combination of bromine and fluorine substitutions on the phenyl ring in this compound may enhance its biological activity compared to these similar compounds.
Case Studies and Research Findings
Recent studies have focused on the pharmacological profiling of this compound. Some notable findings include:
- Receptor Binding Studies : Initial binding assays indicate that this compound has a significant affinity for serotonin receptors, suggesting its potential role as an antidepressant.
- Cytotoxicity Assessments : In vitro tests demonstrated that derivatives of this compound exhibited varying degrees of cytotoxicity against human cancer cell lines, highlighting its potential as an anticancer agent .
- Behavioral Studies : Animal models treated with this compound displayed altered locomotor activity, indicating possible stimulant or depressant effects depending on dosage and administration route .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
